![molecular formula C17H17N3O2 B2857939 benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate CAS No. 13238-71-6](/img/structure/B2857939.png)
benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate is a compound that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . In the case of benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate, it is likely that a similar process is used, with additional steps to introduce the benzyl and carbamate groups.Chemical Reactions Analysis
Benzimidazole derivatives have been found to undergo a variety of chemical reactions. For instance, benzimidazole-2-thiols could be synthesized through various methods such as reaction of benzene-1,2-diamine with carbon disulphide and potassium . The specific reactions that benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate undergoes would depend on the specific conditions and reagents present.Scientific Research Applications
Synthesis of Other Compounds
Benzimidazole derivatives are often used in the synthesis of other compounds. For instance, they are used in the preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide .
Fungicides
Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides developed in the 1960s and 1970s . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
Anticancer Agents
Benzimidazole analogs have been found to be potent inhibitors of various enzymes involved in cancer growth and proliferation . They have shown promising results in preclinical and clinical trials for various types of cancers .
Antimicrobial Agents
Benzimidazole derivatives have been reported for their antibacterial action against various bacteria such as S. aureus, Staphylococcus epidermidis, K. pneumoniae and E. coli . They also show antifungal activity against C. albicans and A. niger .
Antiparasitic Agents
Benzimidazole compounds have been used as antiparasitic agents. They have shown effectiveness against various parasites, contributing to their use in the treatment of parasitic infections .
Enzyme Inhibitors
Benzimidazole compounds have been found to be potent inhibitors of various enzymes . This property makes them useful in the treatment of various diseases where these enzymes play a crucial role .
Future Directions
Benzimidazole derivatives have shown promise in a variety of therapeutic applications, including anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities . Therefore, the future research directions for benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate could include exploring its potential in these therapeutic areas.
properties
IUPAC Name |
benzyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(16-19-14-9-5-6-10-15(14)20-16)18-17(21)22-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKVIDVZNHUJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.